molecular formula C9H9NO B2377767 2-(But-2-yn-1-yloxy)pyridine CAS No. 1851170-61-0

2-(But-2-yn-1-yloxy)pyridine

Cat. No.: B2377767
CAS No.: 1851170-61-0
M. Wt: 147.177
InChI Key: WRAFJDOAAXPHPU-UHFFFAOYSA-N
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Description

2-(But-2-yn-1-yloxy)pyridine is a pyridine derivative featuring an ether-linked but-2-yn-1-yl substituent at the 2-position of the pyridine ring. The alkyne group in the but-2-yn-1-yl moiety introduces rigidity and electron-withdrawing characteristics, which may influence reactivity, solubility, and intermolecular interactions compared to other pyridine derivatives . Pyridine ethers are commonly explored in medicinal chemistry and materials science due to their tunable electronic profiles and ability to act as ligands or molecular switches .

Properties

IUPAC Name

2-but-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAFJDOAAXPHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This approach involves displacing a halogen atom (e.g., chlorine) at the 2-position of pyridine with a but-2-yn-1-olate ion. The reaction typically employs a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base (e.g., potassium carbonate) to deprotonate but-2-yn-1-ol, generating the nucleophilic alkoxide.

Example Synthesis (Adapted from):
2-Chloropyridine reacts with but-2-yn-1-ol in DMF at 80°C for 12 hours under potassium carbonate, yielding 2-(but-2-yn-1-yloxy)pyridine. While the cited example describes a 4-cyano derivative, analogous conditions apply to the parent compound.

Optimization and Challenges

  • Leaving Group Reactivity: Bromine or iodine at the 2-position enhances reaction rates but complicates purification.
  • Solvent Effects: DMF and dimethyl sulfoxide (DMSO) improve alkoxide solubility but may necessitate higher temperatures.
  • Yield Considerations: Reported yields for analogous reactions range from 60% to 85%, depending on halogen and base selection.

Method 2: Mitsunobu Reaction

Reaction Design

The Mitsunobu reaction couples 2-hydroxypyridine with but-2-yn-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases and enables stereochemical control.

Procedure:
2-Hydroxypyridine, but-2-yn-1-ol, DEAD, and PPh₃ are stirred in tetrahydrofuran (THF) at 0°C→25°C for 6–8 hours. The reaction proceeds via a redox mechanism, transferring the propargyl group to the pyridine oxygen.

Advantages and Limitations

  • Yield: Typically 70–90% for aromatic ethers, though 2-hydroxypyridine’s tautomerism (pyridone form) may reduce efficiency.
  • Scope: Compatible with sterically hindered alcohols but sensitive to moisture and oxygen.

Method 3: Direct Alkylation with Propargyl Halides

Alkylation Protocol

2-Hydroxypyridine is treated with but-2-yn-1-yl bromide or iodide in the presence of a base (e.g., sodium hydride) to form the desired ether.

Representative Conditions:

  • Substrate: 2-Hydroxypyridine (1 equiv)
  • Alkylating Agent: But-2-yn-1-yl bromide (1.2 equiv)
  • Base: NaH (1.5 equiv) in THF, 0°C→reflux, 4 hours.

Key Considerations

  • Side Reactions: Over-alkylation or polymerization of the propargyl group may occur without careful temperature control.
  • Solvent Compatibility: THF or dichloromethane minimizes side reactions compared to DMF.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Key Advantages Limitations
Nucleophilic Substitution 2-Chloropyridine, K₂CO₃, DMF, 80°C 60–85 Scalable, simple workup Requires halogenated pyridine
Mitsunobu Reaction DEAD, PPh₃, THF, 25°C 70–90 Stereospecific, mild conditions Costly reagents, sensitivity to H₂O
Direct Alkylation NaH, but-2-yn-1-yl bromide, THF, reflux 50–75 Rapid, high atom economy Risk of over-alkylation

Applications in Organic Synthesis

2-(But-2-yn-1-yloxy)pyridine serves as a versatile intermediate:

  • Gold-Catalyzed Cyclizations: The propargyl ether undergoes intramolecular cyclization with gold(I) catalysts to form pyridonyl alcohols, as demonstrated in related systems.
  • Cross-Coupling Reactions: The alkyne moiety participates in Sonogashira or Huisgen cycloaddition reactions for bioconjugation.

Chemical Reactions Analysis

Types of Reactions: 2-(But-2-yn-1-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Produces pyridine derivatives with oxidized side chains.

    Reduction: Results in the formation of reduced pyridine derivatives.

    Substitution: Yields various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-(But-2-yn-1-yloxy)pyridine serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals, facilitating the creation of compounds with specific functionalities required for therapeutic efficacy or agricultural benefits.

Application AreaDescription
PharmaceuticalsUsed to synthesize active pharmaceutical ingredients (APIs)
AgrochemicalsInvolved in the production of herbicides and pesticides

Biological Research

Enzyme Inhibition Studies
This compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. By investigating how 2-(But-2-yn-1-yloxy)pyridine interacts with various enzymes, researchers can gain insights into biological processes and identify potential therapeutic targets.

Case Study: Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives exhibit antimicrobial properties. For instance, compounds containing the pyridine nucleus have shown effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .

MicroorganismActivity Level
Escherichia coliModerate
Salmonella typhiModerate
Bacillus subtilisModerate

Medicinal Applications

Potential Therapeutic Uses
Research has indicated that 2-(But-2-yn-1-yloxy)pyridine may have potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for drug development aimed at treating conditions such as cancer and infections .

Case Study: Aromatase Inhibition
A notable application of this compound is its role as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent breast cancer. A derivative of this compound demonstrated an IC50 value of 0.83 nM against CYP19A1 (aromatase), indicating its potential effectiveness compared to existing treatments like letrozole .

Industrial Applications

Material Development
In industrial contexts, 2-(But-2-yn-1-yloxy)pyridine is explored for its unique chemical properties that can be harnessed in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yloxy)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • 2-(But-2-yn-1-yloxy)pyridine lacks aromatic substituents, reducing conjugation compared to phenyl-substituted analogs. The alkyne group may increase reactivity in click chemistry or cycloaddition reactions, a feature absent in hydroxyl- or methoxy-substituted derivatives.

Physicochemical Properties

Table 1 compares physical properties of selected pyridine derivatives:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
2-(But-2-yn-1-yloxy)pyridine* ~175 (estimated) ~100–150 (predicted) Alkyne rigidity lowers symmetry; moderate solubility in polar solvents
2-(2-Hydroxyphenyl)pyridine 187.2 268–287 Intramolecular H-bonding stabilizes solid state
2-Amino-4-methylpyridine 108.1 126–128 Amino group enhances polarity and H-bonding
2,2'-Bipyridine 156.2 70–72 Planar structure favors crystallization and metal coordination

*Estimated data based on substituent trends.

Functional and Application Comparisons

  • Molecular Switching: 2-(2-Hydroxyphenyl)pyridine exhibits pH-triggered conformational changes due to H-bonding, enabling unidirectional rotation in molecular switches .
  • Ligand Capability : 2,2'-Bipyridine is a superior ligand for metal ions (e.g., Ru, Fe) due to its bidentate geometry . The alkyne-ether group in 2-(But-2-yn-1-yloxy)pyridine likely reduces chelation efficiency but could participate in Cu-catalyzed reactions.
  • Biological Activity: Amino- and methyl-substituted pyridines show promise as enzyme inhibitors (e.g., inducible nitric oxide synthase) , whereas the alkyne group may confer cytotoxicity or metabolic stability depending on substitution patterns.

Biological Activity

2-(But-2-yn-1-yloxy)pyridine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and other pharmacological effects. The analysis is based on diverse research findings, case studies, and synthesized data.

Chemical Structure

The compound 2-(But-2-yn-1-yloxy)pyridine features a pyridine ring substituted with a but-2-yn-1-yloxy group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including those with alkyne substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to 2-(But-2-yn-1-yloxy)pyridine have shown effectiveness against various bacterial strains.

CompoundBacterial Strain% Inhibition at 100 µg/mLIC50 (µg/mL)
2aBacillus subtilis55.67 ± 0.2679.9
2bE. coli81.07 ± 0.164.92
2cStaphylococcus aureus86.45 ± 0.0770.1

These findings suggest that the introduction of the but-2-yn-1-yloxy group enhances the antibacterial activity of pyridine derivatives significantly .

Antitumor Activity

In addition to antimicrobial effects, compounds containing the pyridine nucleus have demonstrated antitumor activity. A study highlighted that certain pyridine derivatives inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents . The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation.

Other Pharmacological Properties

Pyridine derivatives are also known for various other biological activities:

  • Anti-inflammatory : Some studies indicate that these compounds can reduce inflammation markers in vitro.
  • Antiviral : There is emerging evidence suggesting that certain pyridine-based compounds may exhibit antiviral properties, particularly against RNA viruses like SARS-CoV-2 .

Case Studies

Several case studies have documented the synthesis and evaluation of biological activities of pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their biological profiles, noting significant activity against multiple pathogens and tumor cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyridine ring can enhance biological activity, providing insights for future drug design .

Q & A

Q. What safety protocols are critical when handling 2-(But-2-yn-1-yloxy)pyridine in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile solvents (DMF, THF). Alkyne intermediates may form explosive peroxides; test with KI-starch paper before distillation. PPE (gloves, goggles) and spill kits (vermiculite) are mandatory. and outline OSHA-compliant handling for pyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.